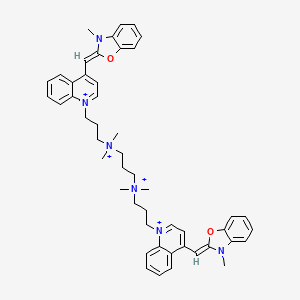
YoYo-1 tetracation
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YoYo-1(4+) is the tetracation of YoYo-1 dye. It has a role as a fluorochrome. It is a cyanine dye, a quaternary ammonium ion, a benzoxazolium ion and a quinolinium ion.
Wissenschaftliche Forschungsanwendungen
Biophysical Studies of DNA
YoYo-1 is primarily used to visualize and study the mechanical properties of DNA. It acts as a fluorescent probe that enables researchers to observe single DNA molecules in solution. The binding mechanism involves bis-intercalation, where two chromophore units of YoYo-1 insert themselves between the base pairs of DNA.
Key Findings:
- Persistence Length and Contour Length : Studies have shown that while the intercalation of YoYo-1 does not significantly affect the persistence length of DNA, it increases the contour length by approximately 38% at full saturation (1 YoYo-1 per 4 base pairs) .
- Supercoiling Effects : The intercalation introduces supercoiling into relaxed circular DNA, indicating changes in topology due to underwinding .
Fluorescent Imaging Techniques
The strong fluorescence signal provided by YoYo-1 makes it an excellent candidate for imaging techniques such as fluorescence microscopy. This application is crucial for observing dynamic processes in live cells.
Case Studies:
- Single-Molecule Imaging : Research has demonstrated that YoYo-1 enhances the signal-to-noise ratio when imaging single DNA molecules, facilitating detailed observations of molecular dynamics .
- Nanomechanical Studies : Investigations into the nanomechanics of DNA using YoYo-1 have revealed shifts in force-extension curves towards larger contour lengths, providing insights into the mechanical behavior of DNA under various conditions .
Drug Interaction Studies
YoYo-1 is also employed in studying drug interactions with nucleic acids. Its ability to intercalate allows researchers to investigate how various compounds affect DNA structure and function.
Experimental Insights:
- Competitive Binding Mechanisms : Recent studies have explored how YoYo-1 interacts with other drugs at the molecular level, providing a theoretical foundation for understanding drug-nucleic acid interactions .
- Spectroscopic Analysis : The spectral characteristics of YoYo-1 have been analyzed using techniques such as Surface Enhanced Raman Spectroscopy (SERS), revealing detailed information about its interactions with biomolecules .
Applications in Nanotechnology
In the field of nanotechnology, YoYo-1 has been utilized for developing biosensors and nanodevices due to its fluorescent properties and ability to bind to nucleic acids.
Innovative Uses:
- Biosensor Development : The incorporation of YoYo-1 into biosensors allows for sensitive detection of nucleic acids, which can be applied in diagnostics and environmental monitoring .
- Nanocarriers for Drug Delivery : Research is ongoing into using YoYo-1 as part of nanocarrier systems for targeted drug delivery, leveraging its binding properties to enhance therapeutic efficacy .
Summary Table of Key Studies
Eigenschaften
Molekularformel |
C49H58N6O2+4 |
|---|---|
Molekulargewicht |
763 g/mol |
IUPAC-Name |
3-[dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium |
InChI |
InChI=1S/C49H58N6O2/c1-50-44-22-11-13-24-46(44)56-48(50)36-38-26-30-52(42-20-9-7-18-40(38)42)28-15-32-54(3,4)34-17-35-55(5,6)33-16-29-53-31-27-39(41-19-8-10-21-43(41)53)37-49-51(2)45-23-12-14-25-47(45)57-49/h7-14,18-27,30-31,36-37H,15-17,28-29,32-35H2,1-6H3/q+4 |
InChI-Schlüssel |
HVBLAWIIVRQTOV-UHFFFAOYSA-N |
Isomerische SMILES |
CN1/C(=C/C2=CC=[N+](C3=CC=CC=C23)CCC[N+](CCC[N+](CCC[N+]4=CC=C(C5=CC=CC=C45)/C=C/6\OC7=CC=CC=C7N6C)(C)C)(C)C)/OC8=CC=CC=C18 |
Kanonische SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=C7N(C8=CC=CC=C8O7)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















